molecular formula C16H10FNO2 B158383 2-(2-fluorophenyl)quinoline-4-carboxylic Acid CAS No. 1647-89-8

2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Cat. No.: B158383
CAS No.: 1647-89-8
M. Wt: 267.25 g/mol
InChI Key: DKOMWOZFQXNJAQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-fluoroaniline with a suitable quinoline derivative. One common method includes the use of molecular iodine as a catalyst in ethanol, which facilitates the cyclization process . Another approach involves the use of nano zinc oxide as a catalyst under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like montmorillonite K-10 have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Fluorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-(4-Fluorophenyl)quinoline-4-carboxylic acid
  • 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Comparison: 2-(2-Fluorophenyl)quinoline-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. For instance, the fluorine atom can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor of histone deacetylases compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-(2-fluorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOMWOZFQXNJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382518
Record name 2-(2-fluorophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647-89-8
Record name 2-(2-fluorophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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